

REGOPAR: A Case of Mistaken Identity in Drug Nomenclature

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Compound of Interest

Compound Name: REGOPAR

Cat. No.: B1166337

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An important clarification for researchers, scientists, and drug development professionals.

Extensive research indicates that the term "**REGOPAR**" does not correspond to a recognized plant-derived compound within scientific and pharmaceutical literature. It is highly probable that this name is a misunderstanding or misspelling of Regorafenib, a well-established, synthetically produced multi-kinase inhibitor used in the treatment of various cancers.

Given that Regorafenib is a product of chemical synthesis and not of botanical origin, a technical guide on its "plant origin and extraction process" is not applicable. The following information aims to clarify the nature of Regorafenib and provide a technical overview of its synthesis and mechanism of action, which is likely the intended subject of interest for a scientific audience.

Regorafenib: A Synthetic Multi-Kinase Inhibitor

Regorafenib is an orally administered small molecule inhibitor that targets multiple protein kinases involved in tumor angiogenesis, oncogenesis, and the tumor microenvironment. Its development and mechanism are rooted in synthetic chemistry and molecular biology, not phytochemistry.

Chemical Synthesis of Regorafenib

The synthesis of Regorafenib is a multi-step process involving the construction of its core diarylurea structure. A generalized workflow for its chemical synthesis is outlined below.

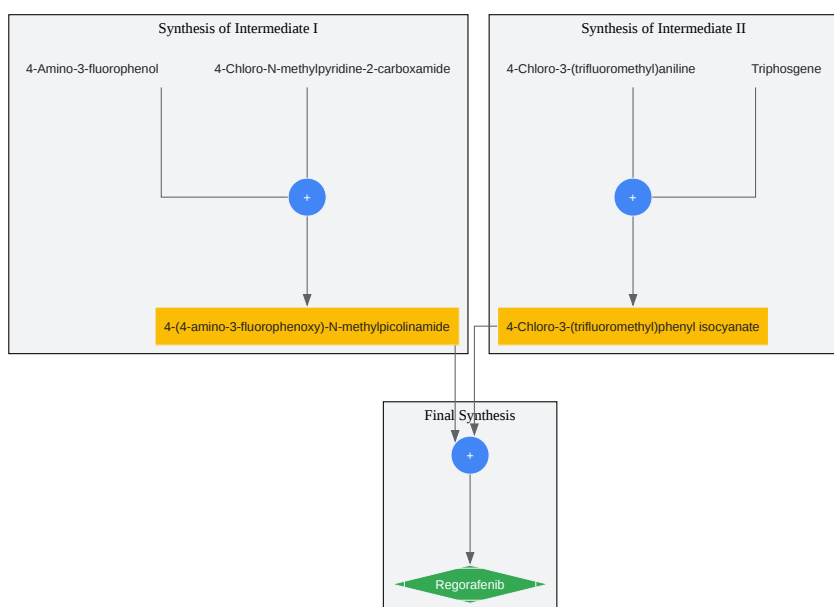
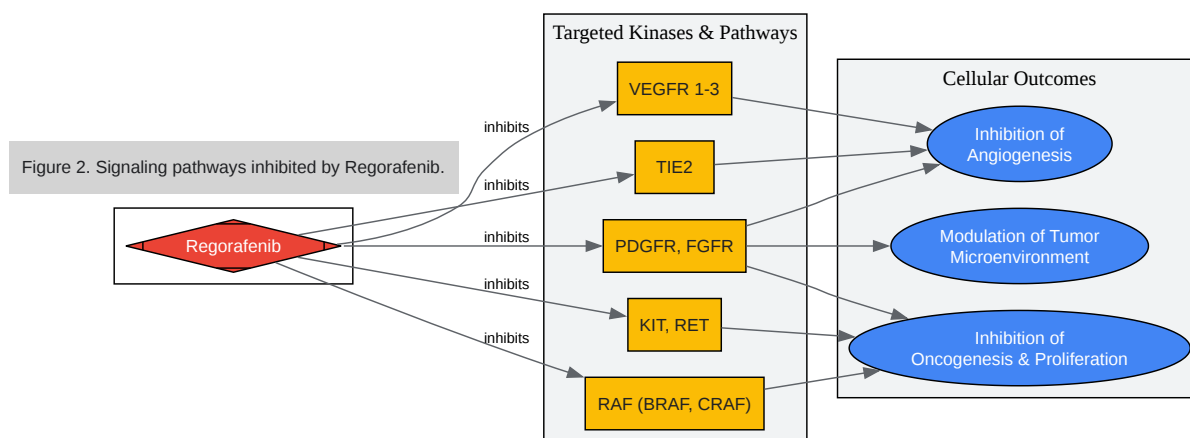


Figure 1. Generalized synthetic workflow for Regorafenib.



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